A 70450

Antifungal drug discovery Secreted aspartyl protease inhibition Candida albicans virulence

Research on Candida albicans virulence often requires highly selective molecular probes. A 70450 (CAS 142928-23-2) directly addresses this need as a validated, non-peptidic inhibitor of secreted aspartyl protease 2 (Sap2). - Ultra-high affinity: Ki of 0.17 nM against C. albicans Sap2, enabling low-concentration dose-response studies. - Superior selectivity: >1,700-fold affinity over HIV protease inhibitors (e.g., ritonavir Ki=300 nM), ensuring target-specific mechanistic data. - Structurally validated: Co-crystal structures with Sap2 provide atomic-level binding data for rational medicinal chemistry. Supplied with full analytical documentation.

Molecular Formula C19H39ClN2O2
Molecular Weight 363 g/mol
CAS No. 142928-23-2
Cat. No. B1664743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA 70450
CAS142928-23-2
Synonyms2-(3-benzyl-4-N-(4-methylpiperazin-1-yl-carbonyl)-2-ketopiperazin-1-yl)hexanoic acid amide
A 70450
A-70450
Molecular FormulaC19H39ClN2O2
Molecular Weight363 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C(CC(C(CC1CCCCC1)N)O)C(C)C.Cl
InChIInChI=1S/C19H38N2O2.ClH/c1-4-5-11-21-19(23)16(14(2)3)13-18(22)17(20)12-15-9-7-6-8-10-15;/h14-18,22H,4-13,20H2,1-3H3,(H,21,23);1H/t16-,17+,18+;/m1./s1
InChIKeyOSCAGQDAAPBGKK-PWGAQZMISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A 70450 Scientific & Procurement Profile


A 70450 (CAS 142928-23-2) is a non-peptidic inhibitor of secreted aspartyl protease (SAP) enzymes from Candida species, with a reported Ki of 0.17 nM against C. albicans Sap2 [1]. It represents a class of aspartyl protease inhibitors that emerged from structure-based drug design efforts targeting fungal virulence factors, distinct from traditional antifungal agents that target cell wall or membrane synthesis [1].

Fungal SAP pathway inhibition studies in Candida research models
Non-peptidic aspartyl protease inhibitor with co-crystal structure validation
Structure-based drug design targeting fungal virulence factors

A 70450 Substitution Risks


A 70450 exhibits nanomolar inhibitory potency (Ki = 0.17 nM) against C. albicans Sap2 that differs substantially from other aspartyl protease inhibitors including pepstatin (Ki = 2.9 nM), HIV protease inhibitors such as ritonavir (Ki = 300 nM), saquinavir (Ki = 6,800 nM), and indinavir (Ki >100,000 nM) [1]. Substitution with structurally related analogs lacking empirical validation may result in unpredictable loss of target engagement due to the sensitivity of SAP binding pockets to specific hydrophobic and hydrogen bonding interactions [2].

Mechanism Mismatch
Pepstatin is a peptidic aspartyl protease inhibitor. Its class-level profile may shift binding kinetics and selectivity in cellular virulence assays compared to non-peptidic A 70450.
Selectivity Context May Differ
HIV protease inhibitors (e.g., ritonavir, saquinavir) target different aspartyl proteases. Reported Sap2 affinity is orders of magnitude weaker, limiting direct substitution for fungal SAP research.
Scaffold-Specific Interactions
Structurally related analogs without empirical SAP binding data may not reproduce the validated binding mode due to sensitivity of the SAP pocket to specific hydrophobic contacts.

A 70450 Comparative Evidence


Sap2 Inhibition vs. Pepstatin

A 70450 exhibits a Ki of 0.17 nM against C. albicans Sap2, compared to 2.9 nM for pepstatin, representing a 17-fold higher binding affinity [1]. This potency advantage is accompanied by improved functional inhibition with an IC50 of 1.4 nM for A 70450 versus 27 nM for pepstatin in enzymatic assays [2].

Sap2 Inhibition vs. Pepstatin
Head-to-head
Ki: 0.17 nM vs 2.9 nM
IC50: 1.4 nM vs 27 nM
Supports high-affinity SAP probe context
Reported in vitro enzyme assay; binding affinity context
Antifungal drug discovery Secreted aspartyl protease inhibition Candida albicans virulence

Sap2 Selectivity vs HIV Protease Inhibitors

A 70450 demonstrates profound selectivity for fungal Sap2 over off-target human aspartyl proteases, with a Ki of 0.17 nM compared to Ki values of 300 nM for ritonavir, 6,800 nM for saquinavir, and >100,000 nM for indinavir against the same Sap2 enzyme [1]. The functional IC50 follows the same trend: A 70450 (1.4 nM) versus ritonavir (2,000 nM) and saquinavir (300,000 nM) [1].

Selectivity vs HIV Protease Inhibitors
Head-to-head
Ki: 0.17 nM vs 300–>100,000 nM
IC50: 1.4 nM vs 2,000–300,000 nM
Supports fungal SAP selectivity review
Reported in vitro enzyme assay; off-target context
Fungal SAP selectivity Antifungal vs antiretroviral agents Protease inhibitor specificity

Non-Peptidic Scaffold Advantage

Unlike the peptidic inhibitor pepstatin, A 70450 is a non-peptidic small molecule that binds in an extended conformation with a branched structure at the P3 position within the SAP active site [1]. The molecular formula of A 70450 is C42H71ClN6O5, indicating a fully synthetic, non-peptidic architecture [2].

Non-Peptidic Scaffold
Class-level
C42H71ClN6O5 (non-peptidic)
Class-level scaffold context; PK/ADME data to verify
No direct comparative PK data available
Non-peptidic inhibitor Metabolic stability Drug-like properties

Experimentally Resolved Binding Mode: A 70450 Provides Validated Structural Template for Rational Design

The three-dimensional crystal structures of C. albicans SAP and SAP2X enzymes have been solved in complex with A 70450, revealing an extended binding conformation with a branched structure at the P3 position and a flexible terminal methylpiperazine ring that adopts different conformations in two enzyme variants [1]. This experimentally validated binding mode provides a reference point not available for most investigational SAP inhibitors.

Co-crystal Structure Availability
Class-level
SAP and SAP2X co-crystal structures solved
Supports structure-guided analog design
Qualitative structural validation advantage
X-ray crystallography Structure-based drug design SAP inhibitor development

A 70450 Application Scenarios


SAP-Dependent Pathogenesis Studies

A 70450 serves as a high-affinity (Ki = 0.17 nM) molecular probe to interrogate the role of secreted aspartyl proteases in C. albicans virulence, including adhesion, tissue invasion, and immune evasion [1]. The compound's 17-fold higher affinity over pepstatin enables dose-response studies at lower concentrations, reducing potential off-target effects or cytotoxicity confounders that can obscure mechanistic interpretation of SAP contribution to pathogenesis.

Structure-Based Antifungal Drug Discovery

A 70450 functions as a validated starting point for medicinal chemistry optimization programs targeting fungal SAP enzymes. The experimentally solved co-crystal structures with C. albicans SAP and SAP2X provide atomic-level detail of key binding interactions, including the branched P3 substituent and flexible methylpiperazine ring, enabling rational design of next-generation analogs with improved selectivity and pharmacokinetic properties [1].

SAP Selectivity Profiling

A 70450 functions as a reference standard for establishing the fungal SAP selectivity window in inhibitor screening cascades. Its >1,700-fold higher affinity for Sap2 relative to HIV protease inhibitors like ritonavir provides a benchmark for distinguishing true fungal SAP-specific inhibitors from compounds with dual aspartyl protease inhibitory activity that may complicate interpretation of antifungal efficacy studies [1].

Application
Selection Property
Validation Focus
SAP-dependent pathogenesis studies
High-affinity SAP binding context
Target engagement and virulence endpoint interpretation
Structure-based antifungal drug discovery
Validated co-crystal structural template
Structure-guided analog optimization
SAP selectivity profiling
Fungal vs. off-target protease selectivity context
Benchmarking SAP-specific inhibitor screening cascades
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